molecular formula C6H4NO6P-2 B14728658 3-Nitrophenyl phosphate CAS No. 13388-91-5

3-Nitrophenyl phosphate

Cat. No.: B14728658
CAS No.: 13388-91-5
M. Wt: 217.07 g/mol
InChI Key: XBUUVLVJXNRBPN-UHFFFAOYSA-L
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Description

3-Nitrophenyl phosphate is a phosphate monoester derivative featuring a meta-substituted nitro group on the phenyl ring. For instance, 3-nitrophenyl-containing compounds are critical in hydrolysis studies due to the nitro group’s electron-withdrawing effects, which influence the leaving group’s pKa (8.4) and reaction pathways . Additionally, 3-nitrophenyl moieties are found in phosphodiesterase inhibitors, where their bulkiness and substitution patterns modulate binding conformations . Derivatives like diethyl this compound (CAS 4532-06-3) highlight its versatility in chemical applications .

Properties

CAS No.

13388-91-5

Molecular Formula

C6H4NO6P-2

Molecular Weight

217.07 g/mol

IUPAC Name

(3-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2

InChI Key

XBUUVLVJXNRBPN-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)([O-])[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrophenyl phosphate can be synthesized through the phosphorylation of 3-nitrophenol. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of automated systems and stringent quality control measures are essential to produce high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by phosphatase enzymes, resulting in the formation of 3-nitrophenol and inorganic phosphate.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with the presence of phosphatase enzymes.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

    Hydrolysis: Produces 3-nitrophenol and inorganic phosphate.

    Reduction: Produces 3-aminophenyl phosphate.

    Substitution: Produces various substituted phenyl phosphates depending on the reagents used.

Scientific Research Applications

3-Nitrophenyl phosphate is widely used in scientific research due to its versatility and specificity. Some of its applications include:

    Biochemistry: Used as a substrate in enzyme assays to measure the activity of phosphatases.

    Molecular Biology: Employed in studies involving signal transduction pathways where phosphatases play a crucial role.

    Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

    Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 3-nitrophenyl phosphate involves its hydrolysis by phosphatase enzymes. The enzyme binds to the phosphate group, facilitating the cleavage of the phosphate ester bond. This reaction releases 3-nitrophenol and inorganic phosphate. The activity of the enzyme can be measured by monitoring the increase in absorbance at 405 nm, which corresponds to the formation of 3-nitrophenol.

Comparison with Similar Compounds

Structural and Functional Isomers: 3-Nitrophenyl vs. p-Nitrophenyl Phosphate

  • p-Nitrophenyl phosphate (para-substituted) is a widely used substrate in biochemical assays (e.g., ELISA) due to its hydrolysis product, p-nitrophenol, which absorbs strongly at 405 nm .
  • 3-Nitrophenyl phosphate (meta-substituted) exhibits distinct reactivity. The meta-nitro group alters the electronic environment, resulting in a higher pKa (8.4) for the leaving group compared to para-substituted analogs. This difference impacts hydrolysis rates and mechanistic pathways (e.g., associative vs. dissociative) .
Property This compound p-Nitrophenyl Phosphate
Substitution Meta-nitro Para-nitro
Key Application Hydrolysis studies, inhibitors ELISA substrates
Leaving Group pKa 8.4 ~7.1 (estimated for para-NO₂)
Absorbance (Hydrolysis) Not reported 405 nm

Ester Derivatives: Diethyl this compound

  • Diethyl this compound (C₁₀H₁₄NO₆P, MW 275.1950) is an esterified derivative with ethyl groups replacing hydroxyls on the phosphate. In contrast, the parent this compound lacks ester groups, making it more reactive in hydrolysis.

Pharmaceutical Analogs: Barnidipine Impurities

  • Impurities in barnidipine hydrochloride, such as (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate , showcase structural complexity introduced by 3-nitrophenyl groups. These impurities differ significantly from this compound in backbone structure (e.g., dihydropyridine rings vs. phosphate esters) but highlight the nitro group’s role in drug degradation pathways .

Biochemical Inhibitors

  • Phosphodiesterase inhibitors like compound 988 and D71 incorporate 3-nitrophenyl groups, which confer bulkiness and require distinct binding conformations compared to smaller substituents (e.g., pyrazole carboxylic esters in Cluster F). This structural feature emphasizes the nitro group’s role in modulating enzyme interactions .

Key Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound Not reported Not reported Not reported Hydrolysis studies (pKa 8.4)
p-Nitrophenyl phosphate C₆H₄NO₆P ~219.07 330-13-2 ELISA substrate (405 nm absorbance)
Diethyl this compound C₁₀H₁₄NO₆P 275.1950 4532-06-3 Ester derivative, industrial uses
Barnidipine impurity 2 Complex Not reported Not reported Pharmaceutical impurity

Mechanistic and Environmental Considerations

  • Hydrolysis Pathways : The 3-nitrophenyl group’s higher pKa favors associative hydrolysis mechanisms, whereas para-substituted analogs may follow dissociative pathways. Brønsted plots correlate leaving group pKa with reactivity, aiding in comparative kinetic analyses .
  • Environmental Impact : While tricresyl phosphate (a tri-ester) is flagged for neurotoxicity , this compound and its derivatives lack direct toxicity data in the provided evidence. Further studies are needed to assess their environmental persistence and health risks.

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